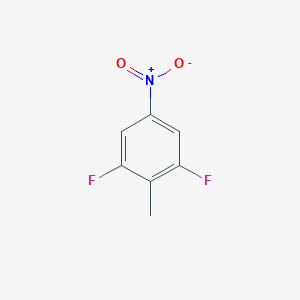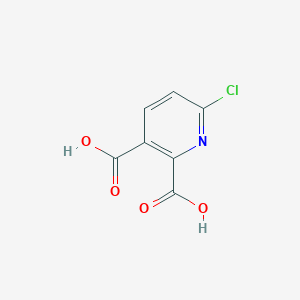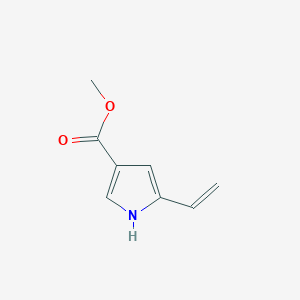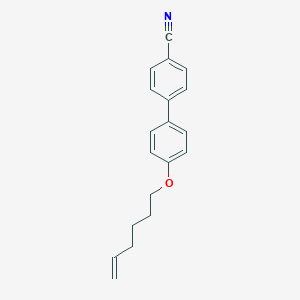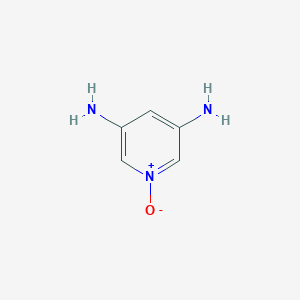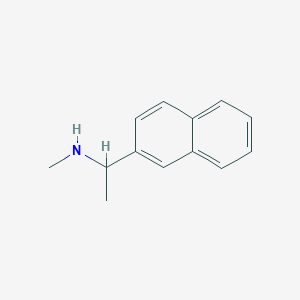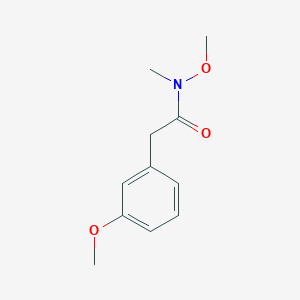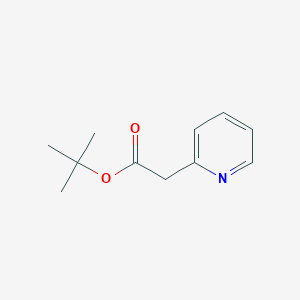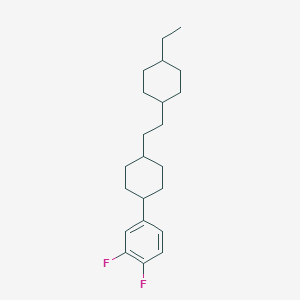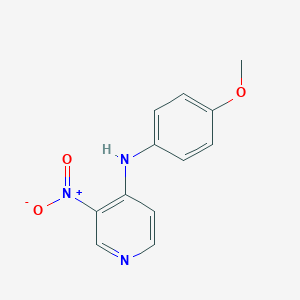
N-(4-methoxyphenyl)-3-nitropyridin-4-amine
Vue d'ensemble
Description
N-(4-methoxyphenyl)-3-nitropyridin-4-amine, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPA is a nitroaromatic compound that belongs to the class of pyridine derivatives. In
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-3-nitropyridin-4-amine has been widely studied for its potential applications in various fields. One of the significant applications of N-(4-methoxyphenyl)-3-nitropyridin-4-amine is in the field of organic electronics. N-(4-methoxyphenyl)-3-nitropyridin-4-amine can be used as a building block in the synthesis of organic semiconductors, which are essential components of electronic devices such as solar cells, light-emitting diodes, and transistors.
N-(4-methoxyphenyl)-3-nitropyridin-4-amine has also been studied for its potential applications in the field of medicinal chemistry. N-(4-methoxyphenyl)-3-nitropyridin-4-amine has been shown to exhibit antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics and antifungal agents.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-3-nitropyridin-4-amine is not well understood, but it is believed to involve the inhibition of key enzymes involved in bacterial and fungal metabolism. N-(4-methoxyphenyl)-3-nitropyridin-4-amine may also act by disrupting the cell membrane of bacteria and fungi, leading to their death.
Effets Biochimiques Et Physiologiques
N-(4-methoxyphenyl)-3-nitropyridin-4-amine has been shown to exhibit low toxicity in vitro, making it a promising candidate for further development as a therapeutic agent. N-(4-methoxyphenyl)-3-nitropyridin-4-amine has also been shown to exhibit good stability under physiological conditions, indicating that it could be used as a drug candidate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of N-(4-methoxyphenyl)-3-nitropyridin-4-amine is its ease of synthesis. N-(4-methoxyphenyl)-3-nitropyridin-4-amine can be synthesized in high yields using a relatively simple process. N-(4-methoxyphenyl)-3-nitropyridin-4-amine is also stable under physiological conditions, making it a promising candidate for further development as a therapeutic agent.
One of the limitations of N-(4-methoxyphenyl)-3-nitropyridin-4-amine is its low solubility in water, which may limit its bioavailability. N-(4-methoxyphenyl)-3-nitropyridin-4-amine also exhibits low selectivity towards bacterial and fungal cells, which may limit its use as an antibacterial or antifungal agent.
Orientations Futures
There are several future directions for the study of N-(4-methoxyphenyl)-3-nitropyridin-4-amine. One area of research is the development of new organic semiconductors based on N-(4-methoxyphenyl)-3-nitropyridin-4-amine. N-(4-methoxyphenyl)-3-nitropyridin-4-amine can be used as a building block in the synthesis of new semiconductors with improved properties.
Another area of research is the development of new antibacterial and antifungal agents based on N-(4-methoxyphenyl)-3-nitropyridin-4-amine. Further studies are needed to determine the mechanism of action of N-(4-methoxyphenyl)-3-nitropyridin-4-amine and its selectivity towards bacterial and fungal cells.
Conclusion:
In conclusion, N-(4-methoxyphenyl)-3-nitropyridin-4-amine is a promising compound with potential applications in various fields. The synthesis of N-(4-methoxyphenyl)-3-nitropyridin-4-amine is a relatively simple process, and the compound exhibits low toxicity in vitro. N-(4-methoxyphenyl)-3-nitropyridin-4-amine has been shown to exhibit antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics and antifungal agents. Further studies are needed to determine the mechanism of action of N-(4-methoxyphenyl)-3-nitropyridin-4-amine and its selectivity towards bacterial and fungal cells.
Propriétés
Numéro CAS |
14251-87-7 |
|---|---|
Nom du produit |
N-(4-methoxyphenyl)-3-nitropyridin-4-amine |
Formule moléculaire |
C12H11N3O3 |
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-3-nitropyridin-4-amine |
InChI |
InChI=1S/C12H11N3O3/c1-18-10-4-2-9(3-5-10)14-11-6-7-13-8-12(11)15(16)17/h2-8H,1H3,(H,13,14) |
Clé InChI |
OMEVNEQOORPVLT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2=C(C=NC=C2)[N+](=O)[O-] |
SMILES canonique |
COC1=CC=C(C=C1)NC2=C(C=NC=C2)[N+](=O)[O-] |
Solubilité |
36.8 [ug/mL] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-indol-3-yl)ethyl]icosanamide](/img/structure/B174743.png)
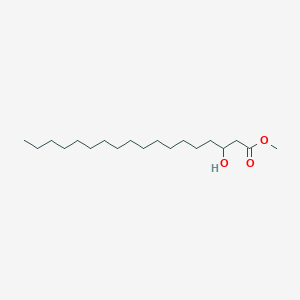
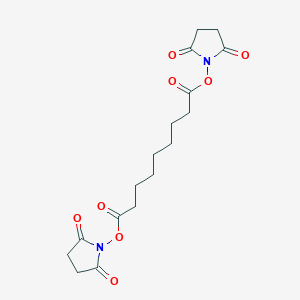
![3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide](/img/structure/B174749.png)
